N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine
Description
N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of these two heterocyclic systems in a single molecule suggests potential for significant biological activity and versatility in various applications.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2)10-22-17-8-13(4-5-14(17)18)19-9-12-3-6-15-16(7-12)21-11-20-15/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTBIHHLBBANDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)NCC3=CC4=C(C=C3)N=CN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and benzofuran precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties.
Scientific Research Applications
N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine involves its interaction with specific molecular targets within biological systems. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzofuran ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. These interactions can affect various pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Benzofuran derivatives: Often used in pharmaceuticals for their anti-inflammatory and antioxidant effects.
Uniqueness
N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine is unique due to the combination of benzimidazole and benzofuran in a single molecule. This dual functionality can result in enhanced biological activity and versatility compared to compounds containing only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
